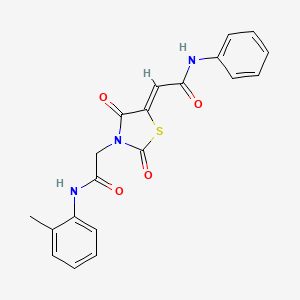
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a complex organic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer research. The unique structure of this compound, characterized by its thiazolidinone core and various functional groups, contributes to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O4S, with a molecular weight of approximately 395.4 g/mol. The compound features a thiazolidinone ring, which is significant in pharmacological applications due to its ability to interact with various biological targets.
While the specific mechanism of action for this compound remains largely unexplored, studies on related thiazolidinone derivatives suggest potential antifungal activity through interference with fungal cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways . Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound.
Antimicrobial Activity
Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, thiazolidinones have been shown to possess antibacterial effects against various pathogens. In a study evaluating the antibacterial activity of related compounds, the minimum inhibitory concentration (MIC) values ranged from 10.7–21.4 μmol/mL for potent derivatives .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | MIC (μmol/mL) |
|---|---|---|---|
| Thiazolidinedione | Common scaffold | Antidiabetic | N/A |
| Tiazofurin | Nucleoside analogue | Antiviral | N/A |
| 5-Methylthiazolidine | Thiazolidine derivative | Antimicrobial | 10.7–21.4 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been documented in various studies. The structural characteristics of this compound may confer unique properties that enhance its efficacy against cancer cells. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting that modifications to the thiazolidinone framework could enhance bioactivity .
- Anticancer Studies : A study focused on evaluating the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines demonstrated that these compounds could inhibit cell proliferation effectively. The study highlighted the importance of structure-activity relationships in optimizing the anticancer properties of thiazolidinones.
Properties
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-5-6-10-15(13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTADPWZNXPUGV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














